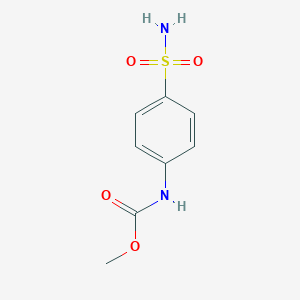

Methyl (4-sulfamoylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

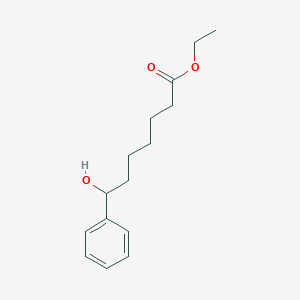

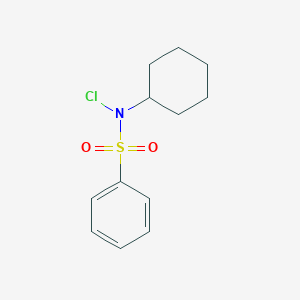

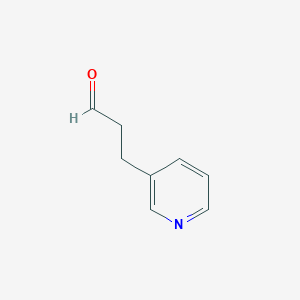

“Methyl (4-sulfamoylphenyl)carbamate” is a chemical compound with the CAS Number: 14070-56-5 . It has a molecular weight of 230.24 .

Molecular Structure Analysis

The molecular structure of “Methyl (4-sulfamoylphenyl)carbamate” contains a total of 25 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis

Carbamates, including “Methyl (4-sulfamoylphenyl)carbamate”, can undergo various chemical reactions. For instance, methyl carbamate can act as a carbamoyl donor in tin-catalyzed transcarbamoylation .Physical And Chemical Properties Analysis

“Methyl (4-sulfamoylphenyl)carbamate” is a powder at room temperature . It has a melting point of 224-225 degrees Celsius .Scientific Research Applications

Anticonvulsant Activity and Pharmacokinetics

- Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis : New classes of sulfamoylphenyl carbamate derivatives, including 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) and its analogs, have been synthesized and evaluated for anticonvulsant activities. These compounds have shown promise in rat models for their potential use in treating epilepsy, with varying efficacy based on their enantiomeric forms. Their pharmacokinetic properties, such as clearance and brain permeability, have also been assessed to understand their therapeutic potential better (Odi et al., 2021).

Antimicrobial and Anti-inflammatory Properties

- New Sulfonamide Hybrids : Novel sulfonamide carbamate hybrids have been synthesized and evaluated for their antimicrobial activities. Certain derivatives showed significant activity against bacteria, suggesting their potential as antimicrobial agents. Molecular docking studies provided insights into their mechanisms of action, offering a pathway for developing new antimicrobial therapies (Hussein, 2018).

Corrosion Inhibition

- Adsorption and Inhibition Effect on Metals : The interaction of methyl carbamate with copper in acidic conditions was studied, revealing its potential as a cathodic type corrosion inhibitor. This research provides valuable insights into the protective mechanisms of carbamates on metal surfaces, which could be crucial for industrial applications to prevent corrosion-related damage (John et al., 2013).

Chemical Synthesis and Transformations

- Synthesis and Transformations : Studies focused on the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its subsequent reactions to produce various derivatives. These chemical transformations highlight the compound's versatility in synthesizing a range of chemical entities, which could be useful in developing new materials or pharmaceuticals (Velikorodov & Shustova, 2017).

Safety And Hazards

Future Directions

The future directions for “Methyl (4-sulfamoylphenyl)carbamate” and other carbamates could involve further exploration of their synthesis methods, chemical reactions, and applications. For instance, the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .

properties

IUPAC Name |

methyl N-(4-sulfamoylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWKTXIPRZXRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402648 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-sulfamoylphenyl)carbamate | |

CAS RN |

14070-56-5 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)

![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)

![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)